Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate is an organosulfur compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate typically involves the chlorosulfonation of a pyrazole derivative. One common method includes the reaction of methyl 1H-pyrazole-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production.
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidative conditions can transform the chlorosulfonyl group into sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution.
Sulfonic Acids: Formed through oxidation.
Sulfonyl Derivatives: Various derivatives can be synthesized depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it a valuable intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
Chlorosulfonyl isocyanate: Another chlorosulfonyl compound with different reactivity and applications.
Uniqueness: Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring structure combined with a chlorosulfonyl group, offering distinct reactivity and versatility in synthetic applications compared to other chlorosulfonyl compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O4S/c1-12-5(9)3-2-4(8-7-3)13(6,10)11/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWGWVASOIZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.